4-methoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole and thiadiazole ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves several steps. One common method starts with the reaction of 4-methoxybenzoyl chloride with 4-aminobenzyl alcohol to form the intermediate 4-methoxy-N-(4-hydroxybenzyl)benzamide. This intermediate is then reacted with 1,2,4-triazole-3-thiol in the presence of a suitable base, such as triethylamine, to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with various molecular targets. The triazole and thiadiazole rings are known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death . The compound’s ability to bind to DNA and interfere with its replication also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is unique due to its specific combination of triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazole derivatives: These compounds are known for their antifungal and antimicrobial activities.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Benzamide derivatives: These compounds are used in various therapeutic applications, including as antipsychotic and anticancer agents.
The unique combination of these structural elements in 4-METHOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE enhances its biological activity and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C18H15N5O2S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-methoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H15N5O2S/c1-25-15-8-6-13(7-9-15)16(24)19-10-12-2-4-14(5-3-12)17-22-23-11-20-21-18(23)26-17/h2-9,11H,10H2,1H3,(H,19,24) |
InChI Key |
BXDZIDIFNNPGRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
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